Structural Basis for Differentiation: 6-Thiazolyl vs. 6-Furanyl Quinazoline Core
GW583340 features a 6-thiazolylquinazoline core, distinguishing it from the clinically approved analog lapatinib, which contains a 6-furanylquinazoline core [1]. This heterocyclic substitution at the 6-position of the quinazoline ring is a key determinant of kinase binding and inhibitor potency. In the discovery of this series, the 6-thiazolyl group was identified as a critical structural feature for achieving potent dual inhibition of ErbB-2 and EGFR, with IC50 values in the nanomolar range .
| Evidence Dimension | Molecular Core Structure |
|---|---|
| Target Compound Data | 6-(2-(((2-(methylsulfonyl)ethyl)amino)methyl)thiazol-4-yl)quinazolin-4-amine |
| Comparator Or Baseline | Lapatinib: 6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine |
| Quantified Difference | Thiazole ring (contains sulfur) versus furan ring (contains oxygen) |
| Conditions | Chemical structure analysis; synthetic medicinal chemistry |
Why This Matters
The sulfur-containing thiazole ring confers different electronic and steric properties compared to the oxygen-containing furan ring, which directly influences the compound's binding conformation in the ATP-binding pocket of the target kinases and its interaction with efflux transporters like ABCB1 and ABCG2.
- [1] Gaul MD, Guo Y, Affleck K, et al. Discovery and biological evaluation of potent dual ErbB-2/EGFR tyrosine kinase inhibitors: 6-thiazolylquinazolines. Bioorg Med Chem Lett. 2003;13(4):637-640. View Source
